8-Hydroxyguanine
Overview
Description
8-Hydroxyguanine is a modified form of the nucleobase guanine, which is one of the four main bases found in DNA and RNA. It is produced as a result of oxidative damage to DNA and RNA by reactive oxygen species. This compound is considered a significant biomarker for oxidative stress and has been extensively studied for its role in mutagenesis, carcinogenesis, and aging .
Mechanism of Action
Target of Action
8-Hydroxyguanine (8-OHGua) is an oxidative DNA and RNA modification . It primarily targets DNA and RNA, where it is a major form of oxidative damage . The compound’s primary targets are the guanine bases in DNA and RNA, which it modifies to form 8-hydroxy-2’-deoxyguanine (8-OHdG) and 8-hydroxyguanosine (8-OHGuo), respectively . These modifications are pivotal in the process of oxidative damage .
Mode of Action
This compound interacts with its targets by being incorporated into DNA and RNA in place of the regular guanine base . This incorporation results in the formation of 8-OHdG and 8-OHGuo . DNA polymerase λ preferentially inserts dCTP opposite 8-OHGua in vitro . This error-free bypass function is considered to be important after A base removal from 8-OHGua:A pairs by the MUTYH DNA glycosylase .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the processes of DNA and RNA synthesis and repair . The compound’s presence can lead to the induction of G:C → T:A transversion mutations . Various DNA repair and nucleotide pool sanitization enzymes exist to remove the damaged base/nucleotide from the DNA and the nucleotide pool, respectively .
Pharmacokinetics
It is known that 8-ohgua, 8-ohdg, and 8-ohguo can be detected in biological samples such as urine, serum, and saliva
Result of Action
The primary result of this compound’s action is the induction of oxidative stress, which can lead to mutagenesis, carcinogenesis, aging, and neurodegeneration . The compound’s presence in DNA and RNA can lead to G:C → T:A and A:T → C:G transversion mutations .
Action Environment
The action of this compound is influenced by various environmental factors. Reactive oxygen species (ROS), produced by ionizing radiation and many other environmental agents, can damage DNA and RNA . They are also endogenously generated in cells by oxygen metabolism . Therefore, the level of oxidative stress in the environment, both internal (e.g., cellular metabolism) and external (e.g., exposure to radiation or certain chemicals), can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
8-Hydroxyguanine plays a significant role in biochemical reactions, particularly those involving oxidative stress. It interacts with various enzymes and proteins involved in DNA repair mechanisms. For instance, the enzyme 8-oxoguanine glycosylase 1 (OGG1) recognizes and excises this compound from DNA, initiating the base excision repair pathway. This interaction is crucial for maintaining genomic stability and preventing mutations .
Cellular Effects
This compound has profound effects on cellular processes. It can induce mutations by mispairing with adenine during DNA replication, leading to GC to TA transversions. This mutagenic potential can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. In particular, elevated levels of this compound are associated with increased oxidative stress and have been implicated in various diseases, including cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form stable complexes with DNA and RNA, leading to structural distortions and replication errors. Additionally, this compound can inhibit or activate specific enzymes involved in DNA repair and replication. For example, its presence in DNA can inhibit the activity of DNA polymerase, leading to replication stalling and potential cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to induce persistent DNA damage and alter cellular function in both in vitro and in vivo studies. These temporal effects highlight the importance of monitoring this compound levels in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can induce mild oxidative stress and DNA damage, which may be efficiently repaired by cellular mechanisms. At high doses, this compound can overwhelm the DNA repair systems, leading to significant genomic instability, mutations, and potential toxic effects. These dosage effects underscore the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and DNA repair. It is generated through the oxidation of guanine by reactive oxygen species and is subsequently recognized and excised by DNA repair enzymes such as OGG1. The excised this compound is then further processed and excreted from the cell, often appearing in urine as a biomarker of oxidative stress .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be incorporated into DNA and RNA during replication and transcription, respectively. Additionally, specific transporters and binding proteins may facilitate its movement within the cell. The localization and accumulation of this compound can significantly impact its biological activity and potential for inducing DNA damage .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus and mitochondria, where DNA and RNA synthesis occur. Its presence in these compartments can lead to localized oxidative damage and affect the function of these organelles. Post-translational modifications and targeting signals may also influence the distribution and activity of this compound within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Hydroxyguanine can be synthesized in the laboratory by oxidizing guanine using various oxidizing agents. One common method involves the use of Fenton-type reagents, which generate hydroxyl radicals that react with guanine to form this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced in research laboratories for scientific studies. The synthesis involves controlled oxidation reactions and purification processes to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyguanine primarily undergoes oxidation reactions. It can also participate in base excision repair mechanisms in cells, where it is recognized and excised by specific DNA glycosylases .
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals generated by Fenton-type reagents.
Base Excision Repair: DNA glycosylases such as OGG1 (8-oxoguanine DNA glycosylase) recognize and excise this compound from DNA.
Major Products Formed:
Oxidation: Formation of this compound from guanine.
Base Excision Repair: Removal of this compound from DNA, leading to the formation of an apurinic/apyrimidinic (AP) site.
Scientific Research Applications
8-Hydroxyguanine is widely used as a biomarker for oxidative stress in various scientific fields:
Chemistry: Studying the mechanisms of oxidative DNA damage and repair.
Biology: Investigating the role of oxidative stress in cellular processes and aging.
Medicine: Assessing the risk of diseases such as cancer, where oxidative DNA damage is a contributing factor.
Industry: Developing assays and diagnostic tools for measuring oxidative stress levels in biological samples
Comparison with Similar Compounds
8-Hydroxy-2’-deoxyguanosine: Another oxidative DNA damage marker, often used interchangeably with 8-Hydroxyguanine in studies.
8-Hydroxyguanosine: The ribonucleoside form of this compound, used as a marker for oxidative RNA damage
Uniqueness: this compound is unique in its ability to serve as a biomarker for both DNA and RNA oxidative damage. Its formation and repair mechanisms are well-characterized, making it a valuable tool in studying oxidative stress and its implications in various diseases .
Properties
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204673 | |
Record name | 8-Hydroxyguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Hydroxyguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5614-64-2 | |
Record name | 8-Oxoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5614-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5614-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Hydroxyguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopurine-6,8-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXYGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WDN6HY4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-Hydroxyguanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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